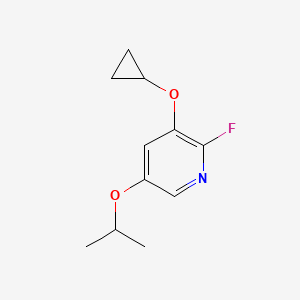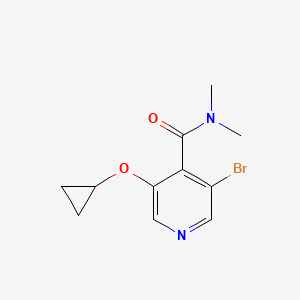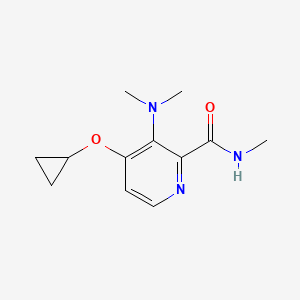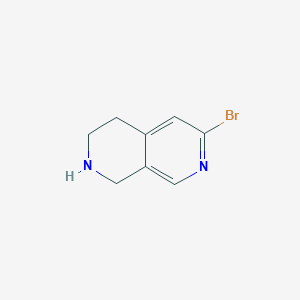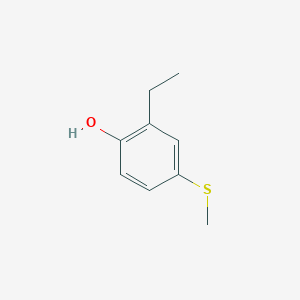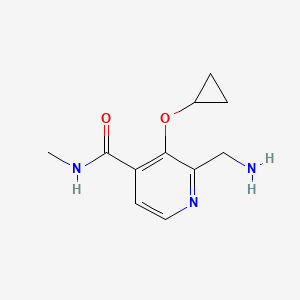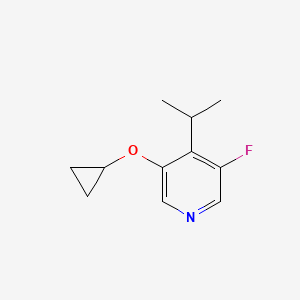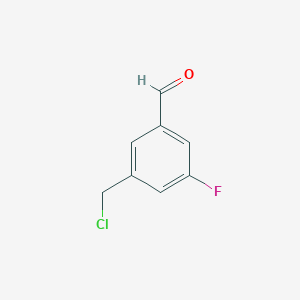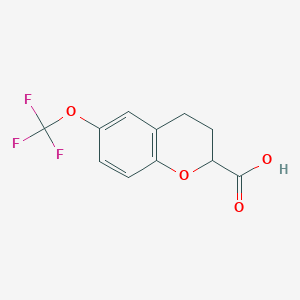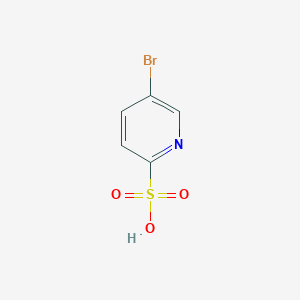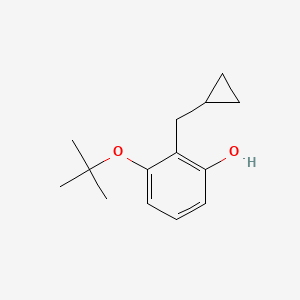
3-Tert-butoxy-2-(cyclopropylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butoxy-2-(cyclopropylmethyl)phenol is a chemical compound with the molecular formula C14H20O2. It is known for its unique structure, which includes a tert-butoxy group and a cyclopropylmethyl group attached to a phenol ring. This compound is primarily used in research and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-2-(cyclopropylmethyl)phenol typically involves the protection of phenols as tert-butyl ethers under mild conditions. One common method includes the use of zinc dust and an excess of tert-butyl chloride to convert substituted phenols into the corresponding O-tert-butyl ethers . This method is efficient and selective, ensuring that the tert-butylation occurs on the oxygen atom of the phenol rather than the ring carbon atom.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar protection techniques as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butoxy-2-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The tert-butoxy and cyclopropylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce different alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
3-Tert-butoxy-2-(cyclopropylmethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Tert-butoxy-2-(cyclopropylmethyl)phenol involves its interaction with specific molecular targets and pathways. The tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The phenolic group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
tert-Butylphenol: Similar to 3-Tert-butoxy-2-(cyclopropylmethyl)phenol but lacks the cyclopropylmethyl group.
Cyclopropylmethylphenol: Similar but lacks the tert-butoxy group.
Uniqueness
This compound is unique due to the presence of both the tert-butoxy and cyclopropylmethyl groups. These groups provide distinct steric and electronic effects, making the compound valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-(cyclopropylmethyl)-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)16-13-6-4-5-12(15)11(13)9-10-7-8-10/h4-6,10,15H,7-9H2,1-3H3 |
Clave InChI |
RQRPHIFMIQQFOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=CC(=C1CC2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


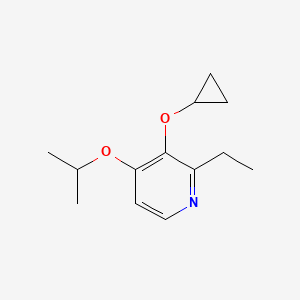
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14843872.png)
